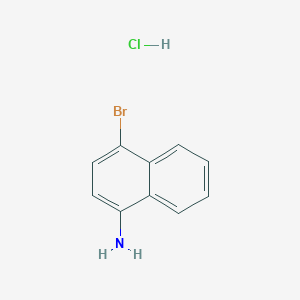

4-Bromo-1-naphthalenamine, HCl

Beschreibung

Significance of Aryl Halides and Naphthylamines in Contemporary Organic Synthesis

Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded to an aromatic ring, are fundamental building blocks in modern organic synthesis. mdpi.com They are widely used as intermediates in the production of a vast array of organic compounds, including pharmaceuticals, dyes, and agrochemicals. Their significance is highlighted by their crucial role in transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions. These reactions, which facilitate the formation of new carbon-carbon bonds, are indispensable tools for constructing complex molecular architectures. The reactivity of the halogen atom can be tuned by its nature (I > Br > Cl) and the electronic properties of the aromatic ring, allowing for selective chemical transformations. mdpi.com

Naphthylamines, derivatives of naphthalene (B1677914) bearing an amino group, are also a cornerstone of chemical synthesis. Historically, they have been vital in the dye industry. ontosight.ai In contemporary research, their utility has expanded significantly. The naphthalene ring system is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including anticancer and antimicrobial properties. ontosight.airesearchgate.netresearchgate.net Furthermore, polymers derived from naphthylamines, such as poly(1-naphthylamine), are explored in materials science for their unique electronic and redox properties, showing potential in applications like energy storage and photocatalysis. ontosight.ai The dual-ring structure of naphthylamines provides a larger, more lipophilic platform for designing molecules intended to interact with biological targets. researchgate.net

Academic Context and Research Trajectories of 4-Bromo-1-naphthalenamine Hydrochloride

4-Bromo-1-naphthalenamine, the free base of the title compound, is a crystalline solid with a defined set of physicochemical properties. chemicalbook.comalfachemch.com The hydrochloride salt is typically formed during the synthesis of the amine. A common synthetic route involves the hydrolysis of an N-acetylated precursor, N-(4-bromo-1-naphthalenyl)acetamide, using concentrated hydrochloric acid, which directly yields the hydrochloride salt. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 2298-07-9 | chemicalbook.comnih.gov |

| Molecular Formula | C₁₀H₈BrN | nih.gov |

| Molecular Weight | 222.08 g/mol | nih.gov |

| Melting Point | 102-103 °C | chemicalbook.comchemsrc.com |

| Appearance | Pale purple fibrous powder | alfachemch.com |

The research trajectory for 4-Bromo-1-naphthalenamine has primarily been that of a specialized chemical reagent and intermediate. chemicalbook.com Its bifunctional nature allows it to participate in a variety of chemical reactions. The bromine atom can be substituted or used in coupling reactions, while the amine group can be transformed into other functional groups or used to build larger molecular frameworks. Documented applications include its use as a key reagent in the catalytic asymmetric ring-opening of meso-epoxides with aromatic amines and in the synthesis of quinolone-based heterocyclic compounds. chemicalbook.com It is also a downstream product of 1-bromo-4-nitronaphthalene. lookchem.com These applications underscore its role as a versatile starting material for constructing molecules with specific, targeted functionalities.

Research Scope and Future Directions for the Compound and Its Derivatives

The future research scope for 4-Bromo-1-naphthalenamine Hydrochloride and its derivatives is expanding from its role as a simple intermediate to a key component in functional materials and medicinal chemistry. The presence of both the bromo- and amino- functionalities on the naphthalene scaffold provides a rich platform for chemical diversification.

In Medicinal Chemistry: The naphthalene core is a recognized pharmacophore, and its derivatives are actively studied for various therapeutic applications. researchgate.netresearchgate.net Derivatives of brominated naphthalenes are being investigated for their potential as anticancer agents and enzyme inhibitors. For example, closely related 4-bromo-1,8-naphthalimide derivatives have been developed as fluorogenic substrates for imaging glutathione (B108866) S-transferase (GST) activity, an enzyme often overexpressed in cancer cells. nih.gov This suggests a potential pathway for developing diagnostic tools or targeted therapies based on the 4-bromo-1-naphthalenamine scaffold.

In Materials Science: The field of materials science offers significant opportunities for derivatives of 4-Bromo-1-naphthalenamine. ktu.ltaimspress.comtudelft.nlstumejournals.com Brominated naphthalenamines and related structures are being explored for their unique optical and electronic properties. ontosight.ai These properties make them candidates for use in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and chemosensors. ontosight.ai The ability to functionalize the molecule at two different positions allows for the fine-tuning of its electronic and photophysical properties, making it a promising building block for advanced organic materials.

| Domain | Application/Direction | Rationale/Example | Reference |

|---|---|---|---|

| Organic Synthesis | Chemical Intermediate | Used to synthesize quinolones and in catalytic ring-opening reactions. | chemicalbook.com |

| Medicinal Chemistry | Anticancer Research | Related brominated naphthalene structures show cytotoxic effects and are used to create enzyme-targeting probes. | nih.gov |

| Medicinal Chemistry | Drug Discovery Scaffold | The naphthalene ring is a versatile platform for developing new therapeutic agents. | researchgate.net |

| Materials Science | Organic Electronics (OLEDs) | Brominated naphthalenamines possess unique electronic and optical properties suitable for optoelectronic devices. | ontosight.ai |

| Materials Science | Fluorescent Probes | Derivatives of 4-bromo-1,8-naphthalimide are used for live-cell imaging. | nih.gov |

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C10H9BrClN |

|---|---|

Molekulargewicht |

258.54 g/mol |

IUPAC-Name |

4-bromonaphthalen-1-amine;hydrochloride |

InChI |

InChI=1S/C10H8BrN.ClH/c11-9-5-6-10(12)8-4-2-1-3-7(8)9;/h1-6H,12H2;1H |

InChI-Schlüssel |

SMLKFJHUUHGKLC-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)N.Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Strategic Routes for 4 Bromo 1 Naphthalenamine and Its Hydrochloride Salt

Established Synthetic Pathways for 4-Bromo-1-naphthylamine Precursors

The generation of 4-bromo-1-naphthalenamine can be achieved through several strategic routes, primarily involving the manipulation of functional groups on the naphthalene (B1677914) core. Key approaches include the deprotection of an acetylated amine, direct bromination of a naphthylamine scaffold, and amination of a brominated naphthalene derivative.

Synthesis from 1-(Acetylamino)-4-bromonaphthalene

A common and direct route to 4-bromo-1-naphthalenamine involves the hydrolysis of its N-acetylated precursor, 1-(acetylamino)-4-bromonaphthalene, also known as N-(4-bromo-1-naphthyl)acetamide. chemicalbook.comontosight.ai This method is advantageous as the acetyl group serves as a protecting group for the amine, which can be removed in the final step.

The synthesis generally proceeds in two stages:

Acetylation: 1-Naphthylamine (B1663977) is first acetylated to form N-acetyl-1-naphthylamine. This step is crucial for controlling the regioselectivity of the subsequent bromination.

Bromination: The resulting N-acetyl-1-naphthylamine is then brominated. The acetyl group directs the incoming bromine atom to the para-position (C4), yielding 1-(acetylamino)-4-bromonaphthalene.

Hydrolysis: The final step is the removal of the acetyl group. This is typically achieved by acid-catalyzed hydrolysis. A specific protocol involves dissolving 1-(acetylamino)-4-bromonaphthalene in ethanol (B145695), followed by the addition of concentrated hydrochloric acid and heating the mixture. chemicalbook.com The reaction, conducted at 80°C for several hours, results in the formation of 4-bromo-1-naphthalenamine hydrochloride, which can then be neutralized to yield the free amine. chemicalbook.com

| Step | Reagents | Conditions | Product |

| Hydrolysis | 1-(Acetylamino)-4-bromonaphthalene, 95% Ethanol, Concentrated Hydrochloric Acid | 80°C, 6 hours | 4-Bromo-1-naphthalenamine |

Bromination Strategies for Naphthylamine Scaffolds

Direct bromination of 1-naphthylamine is often challenging due to the high reactivity of the amine group, which can lead to multiple bromination products and oxidation. The amino group is a strong activating group, directing electrophilic substitution to the ortho (C2) and para (C4) positions. To achieve selective bromination at the C4 position, several strategies are employed.

One effective strategy is the use of a protecting group for the amine functionality, as seen in the synthesis from 1-(acetylamino)-4-bromonaphthalene. The acetyl group moderates the activating effect of the amine and provides steric hindrance, favoring bromination at the less hindered para position.

Alternative brominating agents and conditions have also been explored to enhance regioselectivity. For instance, the use of N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene (B151609) sulfonamide) in carbon tetrachloride has been shown to selectively brominate 1-naphthylamine to give 4-bromo-1-naphthylamine in high yield (93%). asianpubs.org Another approach utilizes N-bromosuccinimide (NBS) in a water-ethanol-polyethylene glycol (WEPA) mixture, which can also yield the desired 4-bromo product. researchgate.net

| Brominating Agent | Solvent | Yield of 4-Bromo-1-naphthylamine | Reference |

| N,N'-dibromo-N,N'-1,2-ethylene bis(4-methyl benzene sulfonamide) | Carbon Tetrachloride | 93% | asianpubs.org |

| N-Bromosuccinimide (NBS) | WEPA | High | researchgate.net |

Amination Approaches for Bromonaphthalene Derivatives

An alternative synthetic strategy involves the introduction of an amino group onto a pre-brominated naphthalene ring. A suitable starting material for this approach is 1,4-dibromonaphthalene (B41722). ossila.com The conversion of a bromo-substituent to an amino group can be accomplished through various transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination.

The Buchwald-Hartwig amination has become a powerful tool for forming carbon-nitrogen bonds. nih.gov This palladium-catalyzed reaction couples an aryl halide (like 1,4-dibromonaphthalene) with an amine source, such as ammonia (B1221849) or an ammonia equivalent. nih.gov The reaction typically employs a palladium catalyst and a phosphine (B1218219) ligand. nih.govrsc.org The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines often providing the best results. nih.gov While the direct mono-amination of 1,4-dibromonaphthalene to selectively produce 4-bromo-1-naphthalenamine can be challenging due to the potential for double amination, careful control of reaction conditions and stoichiometry can favor the desired product.

Copper-catalyzed amination presents another viable route. For example, a mixture of 1,4- and 1,5-dibromonaphthalene (B1630475) has been successfully aminated using a copper acetate (B1210297) catalyst in an ammonia solution under pressure. google.com This method demonstrates the potential for amination on dibrominated naphthalenes, which could be adapted for the selective synthesis of 4-bromo-1-naphthalenamine.

Facile Formation of 4-Bromo-1-naphthalenamine Hydrochloride

The hydrochloride salt of 4-bromo-1-naphthalenamine is often the preferred form for handling and storage due to its increased stability and crystallinity compared to the free base.

Acidification and Crystallization Processes

The formation of 4-bromo-1-naphthalenamine hydrochloride is a straightforward acid-base reaction. The free amine, being basic, readily reacts with hydrochloric acid.

A typical laboratory procedure involves dissolving the crude or purified 4-bromo-1-naphthalenamine in a suitable organic solvent, such as ethanol or diethyl ether. chemicalbook.comgoogle.com An aqueous or gaseous solution of hydrogen chloride is then added. The addition of HCl protonates the amino group, forming the ammonium (B1175870) chloride salt. This salt is generally less soluble in organic solvents than the free base, leading to its precipitation or crystallization from the solution. google.comgoogle.com

The process can be optimized to improve yield and purity. For instance, cooling the solution after the addition of acid can enhance crystallization. The choice of solvent is also important; a solvent in which the hydrochloride salt is poorly soluble will maximize the yield upon precipitation. google.com In some synthetic routes, such as the hydrolysis of 1-(acetylamino)-4-bromonaphthalene with hydrochloric acid, the hydrochloride salt is formed in situ and crystallizes directly from the reaction mixture. chemicalbook.com

Selective Salt Formation in Substituted Naphthalene Amines

In naphthalenes with multiple basic sites, selective salt formation can be a critical consideration. However, in 4-bromo-1-naphthalenamine, the primary amino group is the only significant basic center. The bromine substituent has a negligible effect on the basicity of the amine. Therefore, the formation of the monohydrochloride is the expected and observed outcome.

The principles of selective salt formation become more complex in molecules with multiple amino groups or other basic functionalities. In such cases, the relative basicity (pKa values) of the different groups and the stoichiometry of the acid used will determine which site is protonated. For instance, in diaminonaphthalenes, it is possible to form mono- or di-hydrochloride salts depending on the amount of acid added and the reaction conditions. rsc.org The distinct difference in basicity between different substituted naphthylamines has been a subject of study, highlighting how substituents can influence salt formation. rsc.org The stability of the resulting salt is also a key factor, with lattice energy playing a significant role in the crystallization of a specific salt form. gla.ac.uk

Advanced Synthetic Techniques for Analogues and Functionalized Derivatives

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.comoatext.com This technology has been successfully applied to the synthesis of various naphthalenamine derivatives and their precursors.

One notable application is the Bucherer reaction, a classic method for converting hydroxynaphthalenes to naphthylamines. Under microwave irradiation, the reaction time for the synthesis of aminonaphthalene derivatives can be significantly reduced. For instance, using a sealed vessel and a microwave power of 150 Watts, various aminonaphthalene derivatives have been prepared in good yields (70-90%) within 30 minutes. researchgate.netresearchgate.net This is a substantial improvement over traditional methods that often require high pressure and longer reaction times. researchgate.net

Microwave heating has also been effectively used in the synthesis of functionalized naphthalimide derivatives. For example, the imidation of 4-bromo-1,8-naphthalic anhydride (B1165640) with ammonium acetate, which traditionally takes 24 hours under reflux, can be completed in just 20 minutes with microwave heating at 60°C, resulting in a significantly higher yield of 54% compared to 22% with conventional heating. mdpi.com Similarly, subsequent Suzuki coupling reactions to introduce aryl groups can be performed efficiently under microwave conditions. mdpi.com

The advantages of microwave-assisted synthesis include:

Accelerated Reaction Rates: Drastically reduced reaction times. tandfonline.comuns.ac.id

Improved Yields: Often higher product yields compared to conventional methods. tandfonline.com

Enhanced Purity: Cleaner reactions with fewer byproducts. tandfonline.com

Energy Efficiency: More direct and efficient heating of the reaction mixture. uns.ac.id

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Reaction | Conventional Method | Microwave-Assisted Method | Reference |

|---|---|---|---|

| Bucherer Reaction | High pressure, long reaction times | 150W, 30 min, 70-90% yield | researchgate.netresearchgate.net |

| Imidation of 4-bromo-1,8-naphthalic anhydride | Reflux, 24 h, 22% yield | 60°C, 20 min, 54% yield | mdpi.com |

| Synthesis of 4'-bromochalcone | 3 hours | 45 seconds | uns.ac.id |

Metal-Catalyzed Coupling Reactions in Naphthylamine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.grsioc-journal.cn Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of substituted naphthalenes and naphthylamines. eie.grrsc.org

These reactions offer a versatile and efficient means to introduce a wide range of functional groups onto the naphthalene core. Common palladium-catalyzed coupling reactions include:

Suzuki-Miyaura Coupling: For the formation of C-C bonds by reacting an organoboron compound with a halide. eie.gr

Mizoroki-Heck Reaction: For the substitution of a vinylic proton with an aryl or vinyl group. eie.gr

Buchwald-Hartwig Amination: For the formation of C-N bonds to create arylamines. eie.gr

A simple and efficient palladium-catalyzed method has been developed to convert aryl halides to primary anilines using lithium bis(trimethylsilyl)amide as an ammonia equivalent. nih.gov This reaction is catalyzed by a palladium complex with a phosphine ligand and proceeds rapidly, often with low catalyst loading. nih.gov

Furthermore, palladium catalysis can be employed in cascade reactions to construct complex polycyclic structures. For instance, N-arylated carbazoles can be synthesized from cyclic diaryliodonium salts and anilines via a palladium-catalyzed ring-opening and subsequent intramolecular C-N bond formation. beilstein-journals.org Direct ring construction from amides and alkynes catalyzed by palladium acetate also provides a route to highly substituted naphthalenes. rsc.org

Table 2: Examples of Metal-Catalyzed Reactions in Naphthylamine Synthesis

| Reaction Type | Catalyst System | Application | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)2 / P(t-Bu)3 | Synthesis of primary anilines from aryl halides | nih.gov |

| Suzuki Coupling | Tetrakis(triphenylphosphine)palladium(0) | Arylation of 4-bromo-1,8-naphthalimide | mdpi.com |

| Ring Construction | Palladium acetate | Synthesis of substituted naphthalenes from amides and alkynes | rsc.org |

| C-H Thiolation | Palladium catalyst | Synthesis of 8-sulfenyl-1-naphthylamines | researchgate.net |

Application of Protecting Group Chemistry in Complex Syntheses

In the multi-step synthesis of complex molecules containing the 4-bromo-1-naphthalenamine scaffold, protecting groups play a crucial role in temporarily masking reactive functional groups to prevent unwanted side reactions. organic-chemistry.orgpressbooks.pub The amino group of naphthalenamine is nucleophilic and can react with various electrophiles. organic-chemistry.org To perform reactions on other parts of the molecule, the amino group is often protected.

A common strategy for protecting amino groups is to convert them into carbamates. organic-chemistry.org For example, the Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl) groups are widely used. acs.org These protecting groups can be selectively removed under specific conditions, allowing for the sequential functionalization of the molecule. organic-chemistry.orgacs.org

The choice of a protecting group is critical and must satisfy several criteria:

Ease of introduction and removal: The protection and deprotection steps should be high-yielding and straightforward. pressbooks.pub

Stability: The protecting group must be stable under the reaction conditions of subsequent steps. organic-chemistry.org

Selectivity: The protecting group should not interfere with other functional groups in the molecule. organic-chemistry.org

An example of strategic protection is seen in the synthesis of peptides, where the α- and ε-amino groups of lysine (B10760008) need to be selectively protected. acs.org Similarly, in the synthesis of functionalized naphthalenamines, if other reactive groups are present, such as hydroxyl or carboxyl groups, they may also require protection. For instance, hydroxyl groups can be protected as silyl (B83357) ethers (e.g., TMS, TBDMS), which can be removed with fluoride (B91410) ions or acid. libretexts.org

The concept of "orthogonal protection" is particularly powerful, where multiple protecting groups are used that can be removed under different conditions, allowing for a high degree of control in complex syntheses. organic-chemistry.org For example, a Boc group can be removed with acid, while a Fmoc (9-fluorenylmethyloxycarbonyl) group is removed with base. organic-chemistry.org

Table 3: Common Protecting Groups for Amines

| Protecting Group | Abbreviation | Deprotection Conditions | Reference |

|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Acidic conditions | organic-chemistry.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis or strong acid | acs.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic conditions | organic-chemistry.org |

| Acetyl | Ac | Acid or base | libretexts.org |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-Bromo-1-naphthalenamine |

| 4-Bromo-1,8-naphthalic anhydride |

| 4-bromo-1,8-naphthalimide |

| 4'-bromochalcone |

| N-arylated carbazoles |

| 1-Naphthylamine |

| Hydroxynaphthalene |

| Aminonaphthalene |

| 4-bromoacetophenone |

| Benzaldehyde |

| Lithium bis(trimethylsilyl)amide |

| tert-butoxycarbonyl |

| benzyloxycarbonyl |

| 9-fluorenylmethyloxycarbonyl |

| Acetyl |

| Benzoyl |

| Trimethylsilyl |

| tert-butyldimethylsilyl |

| 2-iodoaniline |

| 2-bromophenylboronic acid |

| Aniline |

| 8-sulfenyl-1-naphthylamine |

| Phenylboronic acid |

| Sodium carbonate |

| Ammonium acetate |

| Acetanilide |

| 1,1-dimethyl-3-phenylurea |

| 1-phenylpyrrolidin-2-one |

| 1-(indolin-1-yl)ethan-1-one |

| 2-Naphthol |

| 2-Naphthylamine (B18577) |

| 5-chloro-8-nitro-1-naphthoyl chloride |

| 1-naphthoic acid |

| p-TsOH |

| thionyl chloride |

| 1,3-indanedione |

| 2-hydroxynaphthalene-1,4-dione |

| benzene-1,2-diamines |

| ninhydrin |

| methylglycine |

| (E)-2-aryl-1-nitroethenes |

| L-proline |

| 4-methoxystyrene |

| 2-(4-anisyl) propionic acid |

| naproxen |

| flurbiprofen |

| 4-bromo-1-butanol |

| 2-chloro-N-phenyl-1-naphthylamine |

| 1-(5-Substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones |

| methyl ʟ-phenylalaninate |

| 1,4-disubstituted pyrroles |

| 2,3,4,5-tetrasubstituted pyrroles |

| 2-(4-chlorophenylmethylene)-cyanoacetamide |

| cyanoacetamide |

| 3-Naphthyl-2-[(un)substituted phenyl]-1,3-thiazolidin-4-ones |

| 2-mercaptoacetic acid |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. libretexts.org In the case of 4-Bromo-1-naphthalenamine hydrochloride, the ¹H NMR spectrum exhibits distinct signals corresponding to the different protons on the naphthalene (B1677914) ring and the amine group.

The aromatic region of the spectrum typically displays a series of multiplets due to the coupling between adjacent protons on the naphthalene core. The specific chemical shifts (δ) and coupling constants (J) are influenced by the electronic effects of the bromine atom and the protonated amino group. The signals for the protons on the brominated ring are generally shifted downfield compared to those on the other ring. The amine protons (NH₃⁺) often appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Representative ¹H NMR Spectral Data for 4-Bromo-1-naphthalenamine Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.89–7.82 | m | - |

| Aromatic-H | 7.62 | t | 7.6 |

| Aromatic-H | 7.51 | d | 8.0 |

| Aromatic-H | 7.21-7.24 | m | 8.2-8.5 |

| NH₂ | ~3.1 | s | - |

Note: The data presented is a compilation from related bromo-naphthalene structures and may vary slightly for the specific hydrochloride salt. The table is interactive and can be sorted by clicking on the column headers.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. Each unique carbon atom in 4-Bromo-1-naphthalenamine hydrochloride gives rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum will show ten signals for the ten carbon atoms of the naphthalene ring. The carbon atom bonded to the bromine (ipso-carbon) experiences a "heavy atom effect," which results in an upfield shift compared to what would be expected based on electronegativity alone. stackexchange.com Conversely, the carbon atom attached to the amino group is deshielded and appears at a downfield chemical shift. The remaining aromatic carbons appear at characteristic chemical shifts, influenced by their position relative to the substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 4-Bromo-1-naphthalenamine, HCl

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (ipso) | 110 - 125 |

| C-NH₃⁺ (ipso) | 140 - 150 |

| Quaternary Carbons | 125 - 140 |

| CH Carbons | 115 - 135 |

Note: This table provides estimated chemical shift ranges based on known substituent effects and data from similar compounds. The table is interactive. stackexchange.comchemicalbook.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, probes the vibrational modes of molecules, providing valuable information about the functional groups present. bruker.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy Applications

The IR spectrum of 4-Bromo-1-naphthalenamine hydrochloride displays characteristic absorption bands that confirm the presence of the amine and aromatic functionalities. The N-H stretching vibrations of the primary ammonium (B1175870) group (NH₃⁺) typically appear as a broad band in the region of 3200-2800 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹.

Key absorptions for the aromatic ring include C=C stretching vibrations in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically below 800 cm⁻¹. The presence of these characteristic bands in the IR or FTIR spectrum serves as a reliable method for the identification of the compound. nih.govtandfonline.comresearchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3200 - 2800 (broad) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Stretch | 1650 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-Br Stretch | < 800 |

Note: The table presents typical ranges for the indicated functional groups and is interactive.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement of the parent ion, which can be used to determine its elemental formula with a high degree of confidence. scispace.comacs.org For 4-Bromo-1-naphthalenamine, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern would be seen with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

HRMS analysis of 4-Bromo-1-naphthalenamine would yield a precise mass for the molecular ion, allowing for the unambiguous confirmation of its elemental composition, C₁₀H₈BrN. nih.govbeilstein-journals.orgrsc.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of crystalline solids. This technique allows for the precise measurement of bond lengths, bond angles, and the visualization of the packing of molecules within a crystal lattice.

Single Crystal X-ray Diffraction (SC-XRD) of Derivatives

The structure of this derivative was determined by single-crystal X-ray diffraction, revealing a triclinic crystal system with the space group Pത1. nih.gov The analysis highlighted significant intermolecular forces that dictate the crystal packing. The molecules are organized into a three-dimensional array primarily through extensive π–π stacking interactions involving both the naphthalene and benzene (B151609) rings. nih.gov The centroid–centroid distances for these interactions range from 3.5295(16) to 3.9629(18) Å. nih.gov

Furthermore, the structure is stabilized by C—H⋯O hydrogen bonds. nih.gov An important intramolecular feature is an N—H⋯O hydrogen bond between the amine group and the adjacent nitro group on the naphthalene system, which contributes to the near-coplanarity of the nitro group with the naphthalene ring (dihedral angle of 5.6(4)°). nih.gov In contrast, the benzene ring and the naphthalene system are significantly twisted with respect to each other, exhibiting a dihedral angle of 52.86(8)°. nih.gov

| Parameter | Value |

| Compound | 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine |

| Formula | C₁₇H₁₁Br₂N₃O₄ |

| Crystal System | Triclinic |

| Space Group | Pത1 |

| a (Å) | 8.3675(4) |

| b (Å) | 8.5812(5) |

| c (Å) | 12.2691(5) |

| α (°) | 76.973(4) |

| β (°) | 81.053(4) |

| γ (°) | 76.302(5) |

| Volume (ų) | 829.00(8) |

| Z | 2 |

| Crystal data for 4-bromo-N-(2-bromo-3-nitrobenzyl)-2-nitronaphthalen-1-amine. nih.gov |

In another relevant study, Schiff bases derived from 1-naphthylamine (B1663977) were synthesized and characterized. For instance, the crystal structure of 1-(4-chlorophenyl)-N-(naphthalen-1-yl)methanimine , a related naphthalenamine derivative, was found to be monoclinic with the space group P2₁/n. eurjchem.com This structure is stabilized by intermolecular C—H⋯N hydrogen bonds. eurjchem.com Although not a bromo-derivative, this example illustrates the common packing motifs found in N-substituted naphthalenamines.

Influence of Crystal Habit and Packing on Spectroscopic Properties

The arrangement of molecules in a crystal lattice, known as crystal packing, can significantly influence the material's bulk properties, including its spectroscopic behavior. Factors such as intermolecular hydrogen bonding, π-π stacking, and halogen interactions play a crucial role. dntb.gov.ua

In derivatives of 4-bromo-1-naphthalenamine, the presence of the bromine atom and the amino group are key determinants of the crystal packing. The bromine atom can participate in halogen bonding, while the amino group is a hydrogen bond donor, leading to specific intermolecular interactions that can affect the electronic states of the molecule. dntb.gov.ua For example, crystallographic investigations of related naphthalene compounds have shown that halogen substitution patterns significantly affect crystal packing arrangements. dntb.gov.ua

The interplay between electron-withdrawing (bromine) and electron-donating (amino) groups creates a unique electronic environment that is sensitive to the solid-state packing. dntb.gov.ua These intermolecular interactions can lead to changes in the absorption and fluorescence spectra of the compounds in the solid state compared to their solution-state spectra. For instance, the formation of π-π stacks can lead to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The efficiency of fluorescence can also be affected; tight packing can restrict molecular motion and reduce non-radiative decay pathways, potentially enhancing fluorescence quantum yield.

Studies on naphthalenamine derivatives have shown that their fluorescence properties are highly sensitive to the surrounding environment, including the polarity of the medium and the formation of hydrogen bonds. researchgate.net In the solid state, the fixed arrangement of molecules and the specific intermolecular interactions, such as hydrogen bonds involving the amine nitrogen, are crucial in determining the compound's photophysical properties. dntb.gov.ua The formation of specific hydrogen-bonded networks or π-stacked aggregates can create unique excited states, leading to phenomena such as aggregation-induced emission or changes in fluorescence lifetimes.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. It provides a framework for understanding reactivity, stability, and spectroscopic properties.

DFT calculations are instrumental in determining the electronic structure and various reactivity descriptors that predict the chemical behavior of a molecule. tci-thaijo.org These descriptors are derived from the molecule's electronic density and frontier molecular orbitals. For molecules similar to 4-Bromo-1-naphthalenamine, such as other bromo-aromatic compounds, DFT has been successfully used to calculate these properties. tci-thaijo.orgresearchgate.net

Table 1: Key Chemical Reactivity Descriptors from DFT

| Descriptor | Symbol | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; associated with nucleophilicity. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; associated with electrophilicity. |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Ionization Potential | I | The minimum energy required to remove an electron from a molecule (approximated as -EHOMO). researchgate.net |

| Electron Affinity | A | The energy released when an electron is added to a molecule (approximated as -ELUMO). |

| Chemical Hardness | η | Measures the resistance to change in electron distribution (approximated as (I-A)/2). researchgate.net |

| Electronegativity | χ | The power of an atom to attract electrons to itself (approximated as (I+A)/2). tci-thaijo.org |

| Electrophilicity Index | ω | Measures the propensity of a species to accept electrons (calculated as χ²/2η). researchgate.net |

This table is based on general principles of DFT as described in the cited literature.

Theoretical studies are pivotal in the field of corrosion inhibition, where organic molecules are used to protect metal surfaces from aggressive environments like hydrochloric acid. ijcsi.proelectrochemsci.org DFT calculations help to elucidate the adsorption mechanism of inhibitor molecules on metal surfaces, such as steel. rsc.org The efficiency of an organic inhibitor is closely linked to its ability to adsorb onto the metal, forming a protective layer. ijcsi.pro

For a molecule like 4-Bromo-1-naphthalenamine, the presence of heteroatoms (nitrogen and bromine) and the aromatic naphthalene (B1677914) ring system are key features for adsorption. The nitrogen atom can share its lone pair of electrons, while the π-electrons of the naphthalene ring and the d-orbitals of the bromine atom can interact with the vacant d-orbitals of iron atoms on the steel surface. electrochemsci.orgnih.gov DFT studies on similar bromo-compounds and aromatic amines confirm that these molecules adsorb on steel surfaces, with the adsorption process often following the Langmuir adsorption isotherm. ijcsi.prorsc.orgnih.gov These calculations can predict the preferred orientation of the molecule on the surface and the strength of the adsorption, correlating theoretical parameters with experimentally observed inhibition efficiency. rsc.orgnih.gov

The Frontier Molecular Orbitals (FMO), namely the HOMO and LUMO, are central to understanding chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. researchgate.net The topology, or spatial distribution, of these orbitals shows the most probable regions in the molecule for electrophilic and nucleophilic attacks.

In aromatic amines, the HOMO is typically delocalized over the aromatic rings and the nitrogen atom, indicating that these are the primary sites for electrophilic attack. The LUMO is also usually distributed across the π-system. researchgate.net DFT calculations are the standard method for determining the energies and visualizing the shapes of these orbitals. researchgate.net For related halogenated compounds, the HOMO-LUMO energy gap has been shown to be a key indicator of reactivity and stability. researchgate.net

Table 2: General Insights into FMO from DFT Studies on Aromatic Amines

| Orbital | Typical Location of High Electron Density | Implication for Reactivity |

| HOMO | Delocalized over the naphthalene ring system and the amine nitrogen atom. | The molecule can act as an electron donor at these sites, making it susceptible to attack by electrophiles. |

| LUMO | Delocalized over the π-conjugated system of the naphthalene rings. | The molecule can act as an electron acceptor at these sites, making it susceptible to attack by nucleophiles. |

This table describes general trends for aromatic amines based on fundamental principles and findings for related molecules. researchgate.net

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a relevant concept for 4-Bromo-1-naphthalenamine. It can exist in an amine form and an imine tautomeric form. The relative stability of these tautomers significantly influences the compound's reactivity. DFT calculations are a valuable tool for establishing the energies of different tautomers and calculating their hydrogen affinities. acs.org For instance, a study on the closely related 4-chloro-1-naphthylamine utilized DFT to investigate its tautomers. acs.org Such computational analyses can predict which tautomer is more stable in a given environment and provide insight into reaction mechanisms where tautomerization plays a key role. science.govineosopen.org

Molecular Orbital Energies and Topologies

Molecular Dynamics Simulations and Adsorption Phenomena

While DFT provides a static, time-independent picture of molecular interactions, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are used to study the time-dependent behavior of molecular systems, providing detailed information on the movement and interactions of atoms and molecules. researchgate.net

In the context of corrosion inhibition, MD simulations are used alongside DFT to model the adsorption of inhibitor molecules on a metal surface in a simulated corrosive solution. rsc.orgnih.gov These simulations can reveal the dynamic process of how 4-Bromo-1-naphthalenamine molecules approach and arrange themselves on the metal surface, calculating interaction and binding energies. nih.gov This provides a more realistic model of the protective film formation, accounting for the movement of inhibitor molecules, water molecules, and corrosive ions (like Cl⁻) over time. rsc.orgnih.gov

Reaction Pathway Analysis and Transition State Calculations

Understanding the mechanism of a chemical reaction requires identifying the pathway from reactants to products, including any intermediates and transition states. msuniv.ac.in DFT calculations are exceptionally suited for this purpose. By mapping the potential energy surface of a reaction, researchers can calculate the energies of reactants, products, and intermediates, and locate the high-energy transition state structures that connect them. acs.org

For 4-Bromo-1-naphthalenamine, this approach could be used to study various reactions, such as electrophilic aromatic substitution on the naphthalene ring or nucleophilic displacement of the bromine atom. The calculated energy barrier (activation energy) for a proposed pathway determines its kinetic feasibility. msuniv.ac.in Theoretical studies on related molecules have successfully used DFT to analyze reaction mechanisms, such as the dehalogenation of chlorophenols and chloroanilines, by calculating the energies of intermediates and transition states. acs.orgineosopen.org

Applications in Materials Science and Photophysical Phenomena

Development of Fluorescent Probes and Dyes from Naphthalimide Derivatives

Naphthalimides substituted at the C-4 position, often synthesized from 4-bromo-1,8-naphthalic anhydride (B1165640), are a prominent class of fluorophores. researchgate.netsioc-journal.cnresearchgate.net These donor-acceptor type molecules exhibit intriguing photophysical behaviors, making them ideal candidates for fluorescent probes and dyes. tandfonline.com The electron-donating group at the 4-position and the electron-withdrawing naphthalimide core create an intramolecular charge transfer (ICT) system, which is fundamental to their fluorescence properties. tandfonline.commdpi.comrsc.org

Aggregation-Induced Emission (AIE) Characteristics

While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), a phenomenon where fluorescence intensity decreases in the aggregated or solid state, certain naphthalimide derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). scispace.comrsc.org This characteristic is particularly valuable for applications in solid-state devices and biological imaging.

The AIE effect in naphthalimide derivatives is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state. scispace.com In dilute solutions, non-radiative decay pathways dominate due to free intramolecular rotation and vibration. However, in an aggregated state, these motions are restricted, leading to an enhancement of the radiative decay channel and, consequently, a significant increase in fluorescence intensity. scispace.comnih.gov

For instance, a study on V-shaped naphthalimide derivatives revealed that their design strategy successfully achieved AIE, leading to the formation of highly fluorescent nanoribbons in aqueous media. nih.gov Similarly, the introduction of a single formyl group was shown to transform an ACQ-behaving naphthalimide into an AIEEgenic system by strengthening the RIM process. scispace.com Another example is a Schiff base synthesized from naphthalimide hydrazide, which was non-fluorescent in a DMSO solution but became highly emissive upon aggregation in a mixed solvent system. nih.gov The AIE intensity and the emission wavelength can be influenced by the morphology of the aggregates, such as fibers or nanoparticles. rsc.org

Table 1: Examples of Naphthalimide Derivatives Exhibiting AIE

| Derivative Type | Key Structural Feature | Observed Phenomenon | Application |

| V-shaped naphthalimides | Functionalized with 8-hydroxyquinoline | Spontaneous formation of fluorescent nanoribbons | Detection of ferritin |

| Naphthalimide with formyl group | Aldehyde group strengthening RIM | Transformation from ACQ to AIEE | Ultrasensitive detection of hydrazine |

| Naphthalimide Schiff base | Condensation with salicylaldehyde | Self-aggregation activating ESIPT process | Detection of Cu2+ ions |

| Amino acid-containing naphthalimides | Formation of hydrogels | Remarkable fluorescence enhancement in gel state | Stimuli-responsive photonic materials |

Solvent-Dependent Fluorescence Behaviors and Solvatochromism

The fluorescence of many naphthalimide derivatives, particularly those with amino groups at the C-4 position, is highly sensitive to the polarity of the surrounding environment, a phenomenon known as solvatochromism. mdpi.comicrc.ac.irnih.govwisconsin.edu This property arises from the change in the dipole moment of the molecule upon excitation. icrc.ac.irrsc.org In polar solvents, the excited state is stabilized more than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. rsc.orgnih.gov

This solvent-dependent fluorescence is a key feature for developing sensors. For example, the fluorescence of some piperidine-substituted naphthalimides is quenched even at low water levels in organic solvents, making them excellent candidates for water detection sensors. mdpi.comnih.gov Studies have shown that for 4-amino-1,8-naphthalimide (B156640) derivatives, as the solvent polarity increases, the fluorescence color can change dramatically, for instance, from blue in hexane (B92381) to yellow or orange-yellow in methanol. nih.govrsc.org

The extent of solvatochromism can be tuned by modifying the substituent at the C-4 position. mdpi.com Introducing extended electron-rich aryl moieties can enhance the intramolecular charge transfer and result in a more pronounced solvatochromic effect. rsc.org The geometry between the donor and acceptor parts of the molecule also plays a crucial role in the intensity of the charge transfer and, consequently, the solvatochromism. rsc.org

Table 2: Solvatochromic Shift of a 4-Amino-1,8-naphthalimide Derivative (4APNI)

| Solvent | Emission Maximum (λFmax) | Fluorescence Color |

| Hexane | 460 nm | Blue |

| Methanol | 538 nm | Yellow |

| Data sourced from a study on the effects of substitution positions on photophysical properties. nih.govrsc.org |

Quantum Yield Determination and Photophysical Characterization

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for characterizing fluorescent dyes. mdpi.com For naphthalimide derivatives, the quantum yield is significantly influenced by the nature of the substituent at the C-4 position and the polarity of the solvent. nih.govresearchgate.netmdpi.com

Generally, for many 4-amino substituted naphthalimides, the quantum yield decreases as the solvent polarity increases. mdpi.comnih.gov This is because polar solvents can promote non-radiative decay pathways, such as those involving a twisted intramolecular charge transfer (TICT) state. rsc.org In non-polar media, these derivatives often exhibit high quantum yields. mdpi.comnih.gov However, there are exceptions, and the relationship between quantum yield and solvent polarity can be complex and dependent on the specific molecular structure. mdpi.comrsc.org

The photophysical characterization of these compounds involves a combination of steady-state and time-resolved fluorescence spectroscopy. rsc.orgrsc.org Techniques like time-correlated single photon counting (TCSPC) are used to measure fluorescence lifetimes, providing further insights into the excited-state dynamics. nih.gov Theoretical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), are also employed to understand the electronic transitions and predict photophysical properties. mdpi.comnih.govacs.org

Table 3: Photophysical Data for a Piperidine-Naphthalimide Derivative in Different Solvents

| Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (ΦF) |

| Toluene | 406 | 495.5 | 0.648 |

| Dioxane | 398 | 507 | 0.512 |

| Chloroform | 417 | 525.5 | 0.187 |

| Acetonitrile (B52724) | 414 | 532 | 0.035 |

| DMF | 421 | 536 | 0.012 |

| Methanol | 420 | 534 | 0.015 |

| Data adapted from a study on piperidine-substituted naphthalimide derivatives. mdpi.com |

Chiral Fluorescent Liquid Crystal Polymers

The incorporation of fluorescent naphthalimide units into liquid crystal polymers (LCPs) has led to the development of materials with unique optical and electro-optical properties. tandfonline.com When a chiral center is also introduced, chiral fluorescent liquid crystal polymers are formed, which can exhibit selective reflection of circularly polarized light. tandfonline.commdpi.com

A recent study involved the synthesis of a series of fluorescent cholesteric liquid crystal polymers by introducing a brominated naphthalimide fluorescent monomer and two cholesteric liquid crystal monomers with different chain lengths into a polymethylhydrosiloxane (B1170920) backbone. tandfonline.com These polymers demonstrated both the excellent performance of liquid crystals and the fluorescence properties of the naphthalimide unit. tandfonline.com The resulting materials were confirmed to be cholesteric liquid crystals through polarized optical microscopy (POM) and X-ray diffraction (XRD) analysis. tandfonline.com

In another approach, side-chain chiral fluorescent LCPs were synthesized using a cyanostilbene derivative with AIEE properties as the mesogen and a cholesteryl unit for chirality. rsc.org These polymers self-assembled into a helical-stacking chiral smectic C (SmC*) phase, leading to excellent solid-state fluorescence efficiency and strong circularly polarized luminescence (CPL) signals. rsc.org The performance of these materials, including the CPL behavior, was found to be dependent on the length of the spacer connecting the side-chain to the polymer backbone. rsc.org

Supramolecular Chemistry and Self-Assembly of Naphthalene (B1677914) Scaffolds

The rigid and planar structure of the naphthalene core, combined with the potential for functionalization, makes naphthalimide derivatives excellent building blocks for supramolecular chemistry and self-assembly. thieme-connect.comrsc.orgnih.gov These molecules can be designed to interact through non-covalent forces such as π-π stacking, hydrogen bonding, and van der Waals interactions to form well-defined, higher-order structures. rsc.orgresearchgate.netnih.gov

Glycosylated Naphthalimide Self-Assemblies and Hierarchical Structures

The attachment of carbohydrate units to the naphthalimide scaffold, creating glycosylated naphthalimides, introduces an additional layer of complexity and functionality to their self-assembly behavior. rsc.orgnih.govresearchgate.networktribe.com The sugar moieties can direct the self-assembly process through specific hydrogen bonding interactions and also impart biocompatibility, making these structures interesting for biological applications. rsc.orgresearchgate.net

Research has shown that glycosylated 4-amino- and 4-bromo-1,8-naphthalimides can self-assemble in protic polar media to form complex, hierarchical luminescent aggregates. rsc.orgnih.govworktribe.com The morphology and size of these aggregates, which can include spherical structures, are highly dependent on both the specific naphthalimide structure and the solvent environment. nih.govworktribe.com The driving forces for the formation of these supramolecular structures are often a combination of head-to-tail π-π stacking of the naphthalimide units and extended hydrogen bonding interactions involving the glycan and other parts of the molecule. rsc.org

Furthermore, these self-assembled structures can be dynamic and responsive to external stimuli. For example, the enzymatic cleavage of the glycosidic bond in a glycosylated naphthalimide was shown to significantly transform the structure and morphology of its self-assembly in a buffered solution. nih.govworktribe.com This responsiveness opens up possibilities for the development of smart materials and sensors.

Chemosensory and Biosensory Applications

The modifiable and highly fluorescent nature of the 1,8-naphthalimide (B145957) core, derived from 4-bromo-1-naphthalenamine precursors, makes it an ideal platform for developing chemosensors that signal the presence of specific analytes through changes in their optical properties.

Fluorogenic Substrates for Enzyme Activity Visualization (e.g., Glutathione (B108866) S-Transferase)

Derivatives of 4-bromo-1,8-naphthalimide (BrNaph) serve as practical and highly effective fluorogenic substrates for visualizing the activity of Glutathione S-Transferase (GST), an enzyme family often overexpressed in cancer cells. nih.gov For instance, an N-hydroxyethyl derivative, HE-BrNaph, is initially weakly fluorescent. However, in the presence of GST and glutathione (GSH), the enzyme catalyzes a nucleophilic aromatic substitution (SNAr) reaction that replaces the bromo group with a glutathionyl group. nih.gov This specific substitution results in a remarkable enhancement of fluorescence. nih.gov

This enzymatic reaction is highly selective, with no significant non-enzymatic reaction observed, ensuring that the fluorescence turn-on is directly proportional to GST activity. nih.gov This property has been successfully harnessed to visualize GST activity in living cells, enabling researchers to distinguish between cancer cells (with high GST expression) and normal cells. nih.gov The adaptability of the imide nitrogen allows for various N-substitutions, which can fine-tune the substrate's properties without losing its susceptibility to the enzymatic reaction, highlighting the broad applicability of the BrNaph scaffold for developing GST-targeted probes. nih.gov

Selective Metal Cation Detection (e.g., Fe³⁺)

The 4-bromo-1,8-naphthalimide framework has been integrated into chemosensors for the selective detection of metal cations. A polyamidoamine (PAMAM) dendrimer functionalized with 4-bromo-1,8-naphthalimide at its periphery was developed as a fluorescent sensor. This sensor demonstrated high selectivity for ferric ions (Fe³⁺) in an acetonitrile solution. The detection mechanism relies on the quenching of the naphthalimide's fluorescence upon binding to Fe³⁺.

In a study testing its selectivity, the sensor was exposed to various metal cations. The results clearly indicated that only Fe³⁺ induced a significant and efficient quenching of the fluorescence, while other common cations had a negligible effect.

Table 2: Selectivity of a 4-bromo-1,8-naphthalimide-based Dendrimer Sensor Data synthesized from research findings describing high quenching efficiency for Fe³⁺ compared to other tested cations.

| Metal Cation Tested | Fluorescence Response | Selectivity |

| Fe³⁺ | Efficient Quenching | High |

| Co²⁺ | No significant quenching | High |

| Ni²⁺ | No significant quenching | High |

| Cu²⁺ | No significant quenching | High |

This high selectivity makes such sensors valuable tools for detecting ferric ions in various samples. mdpi.com The general 1,8-naphthalimide scaffold, often synthesized from 4-bromo-1,8-naphthalic anhydride, has also been adapted to create selective sensors for other toxic heavy metal ions like Pb²⁺ and Hg²⁺. nih.govacs.org

Discrimination of Amines via Fluorescence-Based Chemosensors

The reactivity of the bromine atom at the C-4 position of the 1,8-naphthalimide ring is key to its use in detecting amines. The 4-bromo-1,8-naphthalimide structure is a versatile precursor for creating fluorescent sensors for amines. The fundamental principle involves an aromatic nucleophilic substitution reaction where an amine displaces the bromo group. researchgate.net

Typically, the 4-bromo-N-alkylnaphthalimide starting material exhibits weak fluorescence. When it reacts with a primary or secondary amine, the bromine atom is substituted by the amino group, forming a 4-amino-N-alkylnaphthalimide. This product is intensely fluorescent. This "turn-on" fluorescence response can be used to detect the presence of amines. Furthermore, the rate and efficiency of this reaction can vary depending on the structure, basicity, and steric hindrance of the amine, providing a potential mechanism for discrimination. By synthesizing a library of 4-bromo-1,8-naphthalimide derivatives and observing their differential fluorescence enhancement with various amines, it is possible to create sensor arrays for amine discrimination. researchgate.net

Derivatives and Functionalization Strategies Based on 4 Bromo 1 Naphthalenamine Scaffolds

Synthesis of N-Substituted and N-Protected Derivatives

The amine group in 4-bromo-1-naphthalenamine provides a crucial handle for introducing a variety of substituents, thereby tuning the molecule's properties for specific applications.

Acylation and Alkylation Reactions for Amine Functionalization

Acylation and alkylation are fundamental reactions for modifying the amino group of 4-bromo-1-naphthalenamine. ontosight.ailibretexts.org Acylation, often performed with acetic anhydride (B1165640), results in the formation of N-acetylated derivatives such as N-(4-bromo-1-naphthyl)acetamide. ontosight.ai This reaction serves not only to introduce an acetyl group but also to protect the amine functionality during subsequent reactions.

Alkylation introduces alkyl groups to the nitrogen atom. acs.org For instance, N-alkylation of anilines, including naphthalene-based amines, can be achieved using alcohols in the presence of iridium(III) or ruthenium(II) catalysts. acs.org These reactions are versatile, allowing for the introduction of various alkyl chains. acs.org

The reactivity of the amino group can be influenced by the reaction conditions and the nature of the alkylating or acylating agent. These modifications are pivotal in synthesizing precursors for more complex molecules.

Incorporation into Dendrimeric Macromolecules

The 4-bromo-1-naphthalenamine scaffold can be incorporated into the periphery of dendrimers, which are highly branched, tree-like macromolecules. researchgate.netmdpi.com For example, 4-bromo-1,8-naphthalimide-labeled polyamidoamine (PAMAM) dendrimers have been synthesized. researchgate.net These structures often exhibit unique photophysical properties, with potential applications in areas like sensory materials. researchgate.netscispace.com The naphthalimide units on the dendrimer surface can act as fluorescent reporters, and their interaction with the dendrimer core can lead to phenomena like photo-induced electron transfer.

Arylation and Heteroarylation Reactions of Bromo-Naphthalene

The bromine atom on the naphthalene (B1677914) ring is a key site for carbon-carbon bond formation, enabling the introduction of various aryl and heteroaryl groups.

Palladium-Catalyzed Cross-Coupling for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the arylation and heteroarylation of the 4-bromo-1-naphthalenamine scaffold. nih.govnih.gov Reactions like the Suzuki coupling, which pairs the bromo-naphthalene derivative with a boronic acid, are commonly employed. mdpi.commdpi.com These reactions have been used to synthesize a diverse library of compounds, for instance, in the development of antagonists for the human CC chemokine receptor 8 (CCR8). nih.gov

The choice of palladium catalyst, ligands, and reaction conditions is crucial for the success of these cross-coupling reactions. nih.govmdpi.com For example, the combination of a palladium catalyst with specific phosphine (B1218219) ligands can facilitate the efficient coupling of various aryl and heteroaryl groups to the naphthalene core. google.com

Below is a table summarizing examples of palladium-catalyzed cross-coupling reactions involving bromo-naphthalene derivatives.

| Reactants | Catalyst/Reagents | Product Type | Application |

| 4-Bromo-1,8-naphthalimide and Phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate | 4-Phenyl-1,8-naphthalimide | Fluorescent dye |

| Bromo-naphthalene precursor and various boronic acids | Palladium catalyst | Diverse library of naphthalene sulfonamides | CCR8 antagonists |

| N-substituted 4-bromo-7-azaindole and amides/amines/phenols | Pd(OAc)2/Pd2(dba)3, Xantphos, Cs2CO3/K2CO3 | C-N and C-O coupled products | Pharmaceutical intermediates |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and boronic acids | Pd(PPh3)4, K3PO4 | Monosubstituted and bisubstituted thiophene (B33073) derivatives | Non-linear optical materials |

Naphthalimide-Based Derivatives and Their Diverse Academic Applications

The transformation of 4-bromo-1-naphthalenamine derivatives into naphthalimides opens up a vast area of chemical space with a wide range of applications, particularly in the field of fluorescent materials and biological probes.

Synthesis of 4-Bromo-1,8-naphthalimide Analogues

4-Bromo-1,8-naphthalimide analogues are typically synthesized from 4-bromo-1,8-naphthalic anhydride. nih.gov The imide nitrogen can be functionalized by reacting the anhydride with a primary amine. nih.govrsc.org For example, reacting 4-bromo-1,8-naphthalic anhydride with n-butylamine in ethanol (B145695) yields N-n-butyl-4-bromo-1,8-naphthalimide. nih.gov Similarly, reaction with ethylenediamine (B42938) produces 4-bromo-N-aminoethyl-1,8-naphthalimide.

These 4-bromo-1,8-naphthalimide scaffolds are versatile intermediates. The bromo group at the C4 position can be further functionalized through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, leading to a wide array of derivatives with tailored properties. rsc.orgnih.gov For instance, these derivatives have been investigated as fluorogenic substrates for imaging enzyme activity in living cells and as components in anticancer agents. nih.govresearchgate.net

The following table details the synthesis of some 4-bromo-1,8-naphthalimide analogues.

| Starting Material | Reagent | Product |

| 4-Bromo-1,8-naphthalic anhydride | n-Butylamine | N-n-Butyl-4-bromo-1,8-naphthalimide |

| 4-Bromo-1,8-naphthalic anhydride | Ethylenediamine | 4-Bromo-N-aminoethyl-1,8-naphthalimide |

| 4-Bromo-1,8-naphthalic anhydride | Ammonium (B1175870) acetate (B1210297) | 4-Bromo-1,8-naphthalimide |

Structure-Activity Relationship (SAR) Studies in Functional Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological efficacy and selectivity of a lead compound by modifying its chemical structure. For derivatives of the naphthalenamine scaffold, including those related to 4-bromo-1-naphthalenamine, SAR studies have elucidated how specific structural changes influence their interaction with biological targets.

Key findings from SAR studies on naphthalenamine and related naphthyl derivatives indicate that the substitution pattern and the nature of the functional groups are critical determinants of activity. For instance, in the development of cannabinoid receptor ligands, 4-substituted-1-naphthoylindoles were synthesized to probe the effects of substituents on the naphthoyl moiety. lookchem.com Studies showed that modifying the C-4 position of the naphthalene ring with halogens (like bromine) and altering alkyl groups on the indole (B1671886) part of the molecule significantly impacted the affinity for CB1 and CB2 receptors. lookchem.com

In another class of compounds, anthraquinone (B42736) derivatives, the position of the naphthylamino substituent dramatically influences biological targeting. A comparative study of 1-naphthylamino and 2-naphthylamino-substituted anthraquinones revealed a stark difference in their inhibitory profiles against ectonucleoside triphosphate diphosphohydrolases (NTPDases). The 1-amino-2-sulfo-4-(2-naphthylamino)anthraquinone was a potent inhibitor of NTPDase1, whereas its isomer, 1-amino-2-sulfo-4-(1-naphthylamino)anthraquinone, was a potent and selective inhibitor of NTPDase3. nih.gov This highlights that even a change in the linkage position of the naphthylamine group can switch the biological selectivity.

Furthermore, research on antitubercular compounds based on a cyclam core linked to naphthalimide pendants has provided valuable SAR insights. acs.org These studies have shown that the naphthalimide groups, which can be derived from naphthalenamines, can be replaced by simpler naphthyl substituents without a significant loss of activity. acs.org This suggests that the core naphthyl structure is a key pharmacophore, while the imide portion may not be essential for the activity in this specific series. The primary objective of these studies is to understand how different substitution patterns affect the biological activity of the derivatives. rjraap.com

Interactive Data Table: SAR Findings in Naphthyl Derivatives

| Derivative Class | Structural Modification | Observed Effect on Activity |

| Naphthoylindoles | Introduction of bromo, chloro, or iodo substituents at the C-4 position of the naphthoyl group. | Modulates binding affinity for cannabinoid CB1 and CB2 receptors. lookchem.com |

| Anthraquinones | Change of substituent from 2-naphthylamino to 1-naphthylamino. | Switches inhibitor selectivity from NTPDase1 to NTPDase3. nih.gov |

| Cyclam-based Compounds | Replacement of naphthalimide pendants with simpler naphthyl groups. | Activity against M. tuberculosis is largely retained, indicating the core naphthyl group is key. acs.org |

| Thiazol-4(5H)-one Analogs | Addition of a bromine substituent to a 4-hydroxybenzylidene moiety. | Increased tyrosinase inhibitory activity compared to the non-brominated analog. mdpi.com |

Ligand Synthesis and Coordination Chemistry

The primary amine group of 4-bromo-1-naphthalenamine makes it a valuable precursor for the synthesis of ligands, particularly Schiff bases, which are widely used in coordination chemistry.

Schiff Base Ligands Derived from Naphthylamines and Their Metal Complexes

Schiff bases, characterized by the azomethine or imine (-C=N-) functional group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. dergipark.org.tr Naphthylamines, including 4-bromo-1-naphthalenamine, readily undergo this reaction with various aldehydes, such as 2-hydroxy-1-naphthaldehyde, to yield Schiff base ligands. dergipark.org.trorientjchem.org The synthesis is often carried out by refluxing equimolar amounts of the amine and aldehyde in a solvent like ethanol or methanol. dergipark.org.tr

These Schiff base ligands are excellent chelating agents for a wide array of metal ions due to the presence of the imine nitrogen, which acts as a donor atom. nih.gov When the aldehyde precursor contains other donor groups, such as a phenolic hydroxyl group, the resulting ligand can be bidentate or polydentate. For example, a Schiff base formed from a naphthylamine and a hydroxy-naphthaldehyde coordinates to a metal center through both the imine nitrogen and the deprotonated phenolic oxygen atom. orientjchem.org

The coordination of these ligands to transition metal ions such as Cu(II), Co(II), Ni(II), and Zn(II) yields stable metal complexes. orientjchem.orgresearchgate.net The synthesis of these complexes typically involves reacting the Schiff base ligand with a metal salt (e.g., chloride or acetate) in a suitable solvent. orientjchem.orgscirp.org The resulting metal complexes often exhibit distinct geometries, such as tetrahedral or square planar, depending on the metal ion and the ligand structure. researchgate.netbhu.ac.in Spectroscopic techniques like FT-IR are crucial for characterization, where the formation of the complex is confirmed by a shift in the ν(C=N) stretching frequency and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. orientjchem.org The biological activity of the Schiff base ligand is often enhanced upon complexation with metal ions. orientjchem.orgbhu.ac.in

Interactive Data Table: Synthesis of Schiff Base Metal Complexes from Naphthylamine Derivatives

| Reactants | Product Type | Coordination Atoms | Metal Ions Used | Example Resulting Geometry |

| 4-Bromoaniline + 2-Hydroxy-1-naphthaldehyde | Schiff Base Ligand | Imine Nitrogen, Phenolic Oxygen | N/A | N/A |

| Schiff base of (4-bromoaniline + 2-hydroxy-1-naphthaldehyde) + Metal(II) chloride | Metal(II) Complex | Imine Nitrogen, Phenolic Oxygen | Cu(II), Co(II), Zn(II) | Four-coordinate (e.g., Square Planar, Tetrahedral) orientjchem.org |

| 1-Naphthylamine (B1663977) + Indole-3-carboxaldehyde | Schiff Base Ligand | Imine Nitrogen, Indole Nitrogen | N/A | N/A |

| Schiff base of (1-naphthylamine + indole-3-carboxaldehyde) + Metal salt | Metal(II/III/VIII) Complex | Imine Nitrogen, Indole Nitrogen | Os(VIII), Pd(II), Ni(II), Cr(III), Fe(III) | Tetrahedral researchgate.net |

Future Research Perspectives and Emerging Areas

Exploration of Novel Synthetic Pathways for Green Chemistry Initiatives

The pursuit of environmentally benign chemical processes is a significant driver in modern synthetic chemistry. Future research concerning 4-Bromo-1-naphthalenamine, also known as 4-bromo-1-naphthylamine chemicalbook.com, is increasingly focused on the development of "green" synthetic routes. These initiatives aim to replace hazardous reagents and minimize waste generation.

Current synthesis of 4-bromo-1-naphthylamine often involves the use of 1-(acetylamino)-4-bromonaphthalene and concentrated hydrochloric acid at elevated temperatures. chemicalbook.com While effective, this method utilizes strong acids and organic solvents. Future research will likely explore alternative, more sustainable pathways. One promising area is the investigation of mechanochemical methods, which involve solvent-free reactions achieved through grinding. researchgate.net This approach has shown success in the synthesis of other Schiff bases and presents a viable green alternative. researchgate.net

Furthermore, researchers are exploring catalytic systems to improve efficiency and reduce environmental impact. For instance, the synthesis of related naphthalenamine derivatives has benefited from the use of catalysts to facilitate reactions under milder conditions. The development of novel catalysts for the direct and selective bromination of 1-naphthylamine (B1663977) would be a significant advancement.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Understanding and optimizing chemical reactions requires precise monitoring of their progress. Future research will increasingly rely on advanced in-situ spectroscopic techniques to gain real-time insights into the synthesis of 4-Bromo-1-naphthalenamine and its derivatives. Techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for characterizing reaction intermediates and final products. grafiati.comresearchgate.net

The application of these techniques in real-time allows for the precise determination of reaction kinetics, identification of transient species, and optimization of reaction parameters such as temperature and catalyst loading. For example, in-situ FT-IR can monitor the disappearance of reactant peaks and the appearance of product peaks, providing a continuous profile of the reaction progress. Similarly, advancements in NMR technology, such as pure shift NMR, can help to resolve complex spectra and provide clearer structural information on the molecules being formed. researchgate.net The integration of these advanced analytical methods will be crucial for developing more efficient and controlled synthetic processes for 4-Bromo-1-naphthalenamine. mdpi.com

Computational Design of Functional Materials with Tunable Properties

The field of materials science is being revolutionized by computational design, which allows for the prediction and tailoring of material properties before their synthesis. cambridge.orgutwente.nl 4-Bromo-1-naphthalenamine serves as a valuable building block for creating functional materials with specific optical, electronic, and chemical properties.

Computational methods, such as Density Functional Theory (DFT) and time-dependent DFT (TDDFT), can be employed to predict the electronic structure, absorption and emission spectra, and other key properties of materials derived from this compound. acs.org This predictive power enables the rational design of molecules with desired characteristics. For instance, by computationally screening different substituents on the naphthalenamine scaffold, researchers can identify candidates with optimized properties for applications in organic electronics or as fluorescent probes. snnu.edu.cnarxiv.org This synergy between computational prediction and experimental synthesis accelerates the discovery of new materials with tailored functionalities. arxiv.org

Development of Highly Selective and Sensitive Chemosensors and Biosensors

The unique structure of 4-Bromo-1-naphthalenamine makes it an attractive scaffold for the development of chemosensors and biosensors. mdpi.com These sensors are designed to detect specific chemical or biological analytes with high selectivity and sensitivity. rsc.org The naphthalenamine core can be functionalized with various recognition elements that bind to target molecules, leading to a measurable change in an optical or electrochemical signal. mdpi.comcore.ac.uk

Future research in this area will focus on designing sensors for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. mdpi.comrsc.org For example, derivatives of 1,8-naphthalimide (B145957), which can be synthesized from related starting materials, have shown promise as fluorogenic chemosensors for detecting various species. core.ac.uk By incorporating the 4-bromo-1-naphthalenamine unit into such systems, it may be possible to fine-tune their sensing properties. The development of molecularly imprinted polymers (MIPs) based on this scaffold is another promising avenue, offering the potential for creating highly selective artificial receptors. rsc.org

Integration of 4-Bromo-1-naphthalenamine Scaffolds in Interdisciplinary Research

The versatility of the 4-bromo-1-naphthalenamine scaffold lends itself to a broad range of interdisciplinary research applications. Its derivatives have been investigated in fields as diverse as medicinal chemistry and materials science.

In medicinal chemistry, naphthalenamine derivatives have been explored for their potential as antidepressant agents by acting on serotonin (B10506) uptake. google.com The bromo-substituent on the 4-Bromo-1-naphthalenamine molecule provides a reactive handle for further chemical modifications, allowing for the synthesis of a library of compounds for biological screening.

In materials science, the incorporation of this scaffold into polymers can lead to materials with interesting properties. For example, fluorescent liquid crystal polymers containing 4-bromo-1,8-naphthalimide units have been synthesized and characterized for their potential use in optical devices. tandfonline.com The unique photophysical properties of naphthalimide derivatives make them suitable for applications in fluorescence sensing and bioimaging. acs.org The continued exploration of 4-Bromo-1-naphthalenamine and its derivatives in these and other interdisciplinary areas is expected to yield exciting new discoveries and technologies.

Q & A

Basic Research Question

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of HCl vapors .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .

- Waste disposal : Segregate halogenated waste per EPA guidelines .

How does steric hindrance from the naphthalene ring influence reactivity in electrophilic substitution?

Advanced Research Question

The naphthalene backbone directs electrophiles to the less hindered position (C-2 or C-6) due to:

- Steric effects : Bromine at C-4 blocks adjacent positions, favoring meta/para substitution .

- Electronic effects : Electron-donating amine groups activate the ring but steric bulk from the fused ring slows kinetics. Kinetic vs. thermodynamic control can be studied via temperature-dependent reactions (e.g., nitration at 0°C vs. 25°C) .

What analytical techniques are recommended for quantifying trace impurities?

Basic Research Question

- GC-MS : Detects volatile byproducts (e.g., residual bromine or solvents) .

- ICP-OES : Quantifies heavy metal catalysts (e.g., Pd) post-cross-coupling .

- HPLC-MS : Identifies non-volatile impurities (e.g., dimerized byproducts) with a C18 column and 0.1% TFA mobile phase .

How can computational modeling predict the compound’s behavior in novel reaction systems?

Advanced Research Question